Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate (TBMPPC) is a novel synthetic molecule that has been gaining attention in the scientific community due to its potential applications in multiple fields. TBMPPC is a small molecule that can be synthesized through a relatively simple chemistry reaction. It has a wide range of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer properties. TBMPPC has been studied for its ability to modulate the activity of various enzymes, receptors, and signaling pathways in the body, making it a promising candidate for the development of new drugs.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridines, have been known to interact with various targets, including tropomyosin receptor kinases (trks) .
Mode of Action
For instance, TRKs are activated by specific ligands, leading to the phosphorylation of the intramembrane kinase domain and triggering downstream signal transduction pathways .
Biochemical Pathways
Similar compounds have been shown to trigger various pathways, including the ras/erk, plc-γ, and pi3k/akt pathways .
Result of Action
Similar compounds have been associated with various cellular effects, including the proliferation, differentiation, and survival of cells .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize, and it has a wide range of biological activities. Additionally, it has been found to interact with various enzymes and receptors, as well as various signaling pathways, making it a useful tool for studying the mechanisms of action of various biochemical pathways. However, this compound also has some limitations for lab experiments. It is relatively expensive to synthesize, and it has a short shelf-life, making it difficult to store for long periods of time.
Zukünftige Richtungen
There are several potential future directions for research into Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate. One potential direction is to explore the potential of this compound as a drug for the treatment of various diseases, such as cancer, inflammation, and oxidative stress. Another potential direction is to explore the potential of this compound as a tool for studying the mechanisms of action of various biochemical pathways. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new and improved drugs.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate has been studied extensively in the scientific community due to its potential applications in multiple fields. In particular, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties. It has also been found to be able to modulate the activity of various enzymes, receptors, and signaling pathways in the body. These properties make this compound a promising candidate for the development of new drugs.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate are not fully understood yet. The compound is likely to interact with various biomolecules in the cell, influencing biochemical reactions. Specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .
Cellular Effects
It is expected that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
tert-butyl 3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-9-6-5-7-13-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVJSNUQUNRAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724727 | |
Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174180-77-9 | |
Record name | tert-Butyl 3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30724727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.